molecular formula C20H25N3O3S2 B11433377 N-mesityl-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-mesityl-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11433377
M. Wt: 419.6 g/mol
InChI Key: KCIHXHYWRGTXDZ-UHFFFAOYSA-N
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Description

2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is an organic heterobicyclic compound. It is a member of the thienopyrimidine family, which is known for its diverse biological activities. This compound features a unique structure that includes a thienopyrimidine core, a methoxyethyl group, and a trimethylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition results in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can be compared with other thienopyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H25N3O3S2/c1-12-9-13(2)17(14(3)10-12)22-16(24)11-28-20-21-15-5-8-27-18(15)19(25)23(20)6-7-26-4/h9-10H,5-8,11H2,1-4H3,(H,22,24)

InChI Key

KCIHXHYWRGTXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3)C

Origin of Product

United States

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